molecular formula C24H24N2O3 B12127660 N-(4-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

N-(4-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

Cat. No.: B12127660
M. Wt: 388.5 g/mol
InChI Key: JWPXIVWVMGMUSJ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylphenylamine with a diketone, followed by cyclization and subsequent amide formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

N-(4-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and amides with comparable structures. Examples are:

Uniqueness

N-(4-ethylphenyl)-2,5-dioxo-7-phenyl-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2,5-dioxo-7-phenyl-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide

InChI

InChI=1S/C24H24N2O3/c1-2-15-8-10-18(11-9-15)25-24(29)19-14-22(28)26-20-12-17(13-21(27)23(19)20)16-6-4-3-5-7-16/h3-11,17,19H,2,12-14H2,1H3,(H,25,29)(H,26,28)

InChI Key

JWPXIVWVMGMUSJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4

Origin of Product

United States

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